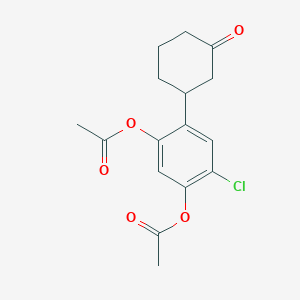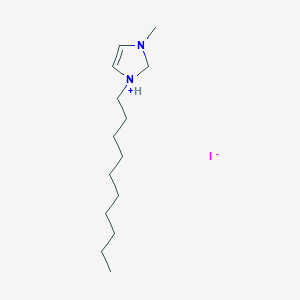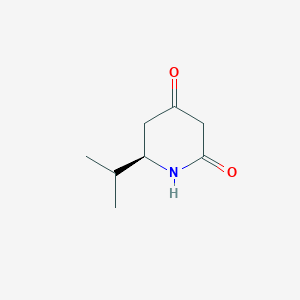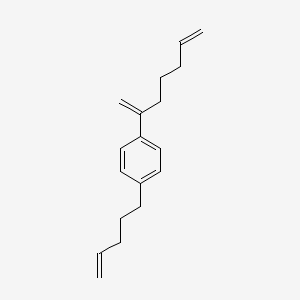![molecular formula C19H28N4O4 B12519571 N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide CAS No. 653603-73-7](/img/structure/B12519571.png)
N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide is a complex organic compound that belongs to the class of N-formylated peptides These compounds are characterized by the presence of a formyl group attached to the nitrogen atom of the peptide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide typically involves the formylation of the peptide chain. One common method is the N-formylation of amines using formic acid or formic acid derivatives in the presence of a catalyst . The reaction conditions often include mild temperatures and the use of solvents such as water or polyethylene glycol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of N-formylated peptides can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous nanocatalysts in these reactors has been shown to enhance the efficiency of the formylation process .
Análisis De Reacciones Químicas
Types of Reactions
N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various halogenating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide involves its interaction with specific molecular targets. The formyl group allows the compound to bind to receptors or enzymes, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Formyl-L-methionine: Known for its role in initiating protein synthesis in prokaryotes.
N-Formyl-L-tyrosine: Studied for its potential as a therapeutic agent.
N-Formyl-L-leucine: Used in the synthesis of peptides and proteins.
Uniqueness
N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide is unique due to its specific structure, which combines the properties of formylated peptides with those of amino acids. This unique combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
653603-73-7 |
|---|---|
Fórmula molecular |
C19H28N4O4 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-6-amino-1-oxohexan-2-yl]-2-[[(2S)-2-formamidopropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C19H28N4O4/c1-14(21-13-25)18(26)23-17(11-15-7-3-2-4-8-15)19(27)22-16(12-24)9-5-6-10-20/h2-4,7-8,12-14,16-17H,5-6,9-11,20H2,1H3,(H,21,25)(H,22,27)(H,23,26)/t14-,16-,17-/m0/s1 |
Clave InChI |
ORAZKXADHLGFTE-XIRDDKMYSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C=O)NC=O |
SMILES canónico |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C=O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12519533.png)

![1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one](/img/structure/B12519541.png)


![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12519556.png)

![N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide](/img/structure/B12519565.png)
![3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12519573.png)
